molecular formula C16H17ClN4O3S B11060951 N-(3'-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11060951
M. Wt: 380.8 g/mol
InChI Key: QNYBXPLYFQWWIF-UHFFFAOYSA-N
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Description

N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and thiadiazole moieties in this compound contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions include various substituted indole and thiadiazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3’-acetyl-4-chloro-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H17ClN4O3S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(4-acetyl-4'-chloro-1'-ethyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C16H17ClN4O3S/c1-5-20-13-8(2)6-7-11(17)12(13)16(14(20)24)21(10(4)23)19-15(25-16)18-9(3)22/h6-7H,5H2,1-4H3,(H,18,19,22)

InChI Key

QNYBXPLYFQWWIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)Cl)C

Origin of Product

United States

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